![molecular formula C12H13N3O3 B2769026 1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1266821-43-5](/img/structure/B2769026.png)
1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
The compound is a derivative of the 1H-1,2,3-triazole class of compounds, which are known for their wide range of biological activities . The presence of a methoxybenzyl group and a carboxylic acid group could potentially influence its properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a 1,2,3-triazole ring, substituted at the 1-position with a 3-methoxybenzyl group and at the 4-position with a carboxylic acid group. The 5-position of the triazole ring would carry a methyl group .Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions, often serving as ligands in transition metal catalysis due to the ability of the triazole ring to coordinate to metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the carboxylic acid group could confer acidity, while the methoxybenzyl group could influence its lipophilicity .Scientific Research Applications
- A study synthesized related compounds, including N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide , and evaluated their anti-fatigue activity. While not directly the same compound, this research highlights the potential of similar structures in combating fatigue-related conditions.
Anti-Fatigue Activity Evaluation
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(12(16)17)13-14-15(8)7-9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZNYHBOIHKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid |
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